C.I. Fluorescent Brightener 85

Description

Overview of Fluorescent Whitening Agents (FWAs) in Scholarly Discourse

Fluorescent Whitening Agents (FWAs), also known as optical brightening agents (OBAs), are a class of colorless to weakly colored organic compounds that, when applied to a substrate, absorb ultraviolet radiation and re-emit it as blue light in the visible spectrum (typically between 420 and 470 nm). wikipedia.org This phenomenon, known as fluorescence, counteracts the natural yellowish cast of many materials, resulting in a brighter, "whiter-than-white" appearance. culturalheritage.orgtandfonline.com

In scholarly discourse, FWAs are studied for their chemical properties, synthesis, application in various industries, and their environmental fate. industrialchemicals.gov.au The effectiveness of an FWA is determined by its ability to absorb UV light efficiently and its fluorescence quantum yield. Research has focused on developing FWAs with improved lightfastness, thermal stability, and affinity for different substrates like cellulose (B213188) fibers in paper and textiles. researchgate.netresearchgate.net The environmental impact and potential toxicity of FWAs are also significant areas of academic investigation. ontosight.aiindustrialchemicals.gov.au

Historical Trajectories of Academic Research on Fluorescent Brighteners

The scientific understanding of fluorescence dates back to the 19th century, with G.G. Stokes establishing the laws of fluorescence in 1852. tandfonline.com However, the application of this phenomenon for whitening purposes gained traction in the early 20th century. culturalheritage.orgtandfonline.comresearchgate.nettandfonline.com In 1929, Paul Krais conducted experiments with a naturally occurring optical brightener from horse chestnuts. tandfonline.com

Systematic academic and industrial research into synthetic fluorescent brighteners began in earnest in the mid-1940s. unishivaji.ac.in A major breakthrough occurred in 1943 with the acylation of DAS (diaminostilbene) structures through condensation with cyanuric acid derivatives, leading to the development of the most common type of optical brightener, referred to as DAS/CC. tandfonline.com This class of compounds demonstrated good affinity for cellulose fibers and stability in various industrial processes. tandfonline.com Since then, research has continued to innovate, focusing on creating new FWA structures and formulations to meet the evolving technical demands of industries such as detergents and paper manufacturing. researchgate.netunishivaji.ac.in

Classification and General Structural Considerations Relevant to Research Properties (e.g., stilbene (B7821643) derivatives)

FWAs are broadly classified based on their chemical structure. The most prominent and commercially significant class is the stilbene derivatives, which account for over 80% of all fluorescent brightening agents. wikipedia.orgunishivaji.ac.in The fundamental structure of these compounds is stilbene, a diarylethene consisting of an ethene double bond substituted with a phenyl group on each carbon atom. fibre2fashion.com The name "stilbene" itself is derived from the Greek word "stilbos," meaning shining. fibre2fashion.com

Other chemical classes of FWAs include derivatives of coumarin, 1,3-diphenyl-pyrazoline, naphthalimide, and various heterocyclic compounds. fibre2fashion.comunishivaji.ac.in The specific chemical structure of an FWA dictates its key properties, such as its absorption and emission spectra, solubility, and affinity for different substrates. For a molecule to function as an effective FWA, it must possess a system of conjugated double bonds and be essentially planar to allow for electron excitation. unishivaji.ac.in

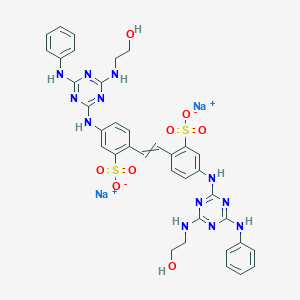

Fluorescent Brightener 85 is a prime example of a stilbene derivative. Its core structure is a stilbene backbone, which is responsible for its fluorescent properties. The presence of sulfonic acid groups enhances its solubility in water, while the triazine-aniline substituents increase its affinity for materials like cellulose and chitin (B13524). industrialchemicals.gov.au This specific molecular architecture makes it highly effective as both an industrial whitener and a biological stain.

Detailed Research Findings

Recent research has highlighted the utility of Fluorescent Brightener 85 beyond its traditional industrial applications, particularly in the field of medical diagnostics. Studies have demonstrated its effectiveness as a fluorescent stain for the rapid and accurate detection of fungal infections. For instance, in a study involving patients with suspected onychomycosis (fungal nail infection), FB 85 showed a significantly higher positive detection rate compared to the standard potassium hydroxide (B78521) (KOH) method. Another study on vulvovaginal candidiasis found that while there was no statistically significant difference in efficacy between FB 85 and the KOH method, FB 85 provided a quicker diagnosis and easier morphological recognition of the fungi. This enhanced diagnostic capability is attributed to the compound's ability to bind to chitin in the fungal cell wall, causing the fungi to fluoresce brightly under a microscope.

| Property | Value |

| Molecular Formula | C₃₆H₃₄N₁₂Na₂O₈S₂ |

| Molecular Weight | 872.84 g/mol |

| Appearance | Solid/Powder |

| IUPAC Name | disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

| CAS Number | 12224-06-5, 17958-73-5 |

Data sourced from multiple references. cymitquimica.comnih.govscbt.combiosynth.com

Properties

CAS No. |

17958-73-5 |

|---|---|

Molecular Formula |

C36H36N12NaO8S2 |

Molecular Weight |

851.9 g/mol |

IUPAC Name |

disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C36H36N12O8S2.Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48); |

InChI Key |

JOUITNXNXWKSLP-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

85204-51-9 17958-73-5 12224-06-5 |

Related CAS |

85204-51-9 |

Origin of Product |

United States |

Advanced Analytical Methodologies and Characterization of Fluorescent Brightener 85

Spectroscopic Approaches for Structural and Quantitative Analysis

Spectroscopic techniques are fundamental in elucidating the structural features and quantifying the presence of Fluorescent Brightener 85. These methods rely on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in FWA Research

UV-Vis spectrophotometry is a primary technique for analyzing fluorescent whitening agents (FWAs) like FB 85. mdpi.com The molecule exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum, typically between 300-400 nm, which is attributable to the conjugated π-system within its stilbene (B7821643) backbone. researchgate.net The maximum absorption wavelength (λmax) for FB 85 is approximately 350 nm. This characteristic absorption allows for its quantitative determination in various matrices. To ensure accurate quantification, calibration curves are established using standards like quinine (B1679958) sulfate.

| Parameter | Value | Reference |

| Typical Absorption Range | 300-400 nm | researchgate.net |

| Maximum Absorption (λmax) | ~350 nm | |

| Calibration Standard | Quinine Sulfate |

Multimolecular Infrared (MM-IR) Spectroscopy for Compound Characterization

Multimolecular Infrared (MM-IR) spectroscopy, often used in conjunction with other techniques, provides valuable information about the functional groups present in the Fluorescent Brightener 85 molecule. mdpi.comnih.gov Key characteristic absorption peaks in the infrared spectrum confirm the presence of specific chemical bonds. For instance, the stretching vibration of the C=N bond in the triazine rings is typically observed around 1550 cm⁻¹. Analysis of the FT-IR spectra of stilbene derivatives can help in identifying the compound and assessing its purity. nih.govresearchgate.net

Fluorescence Spectroscopy for Environmental and Biological Detection

Fluorescence spectroscopy is a highly sensitive method for detecting and quantifying Fluorescent Brightener 85, especially in environmental and biological samples. smolecule.comusf.edu Upon excitation with UV light (around 350 nm), FB 85 emits visible blue light, with an emission maximum typically in the range of 430–450 nm. This technique is not only used for quantification but also to study the compound's interaction with its environment, such as changes in pH or temperature, which can affect its fluorescence intensity. smolecule.com Its ability to bind to chitin (B13524) in fungal cell walls makes it a useful stain in mycological studies, allowing for clear visualization under a fluorescent microscope. researchgate.net

| Property | Wavelength Range | Reference |

| Excitation Maximum | ~350 nm | |

| Emission Maximum | 430-450 nm |

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating Fluorescent Brightener 85 from complex mixtures, while mass spectrometry provides definitive identification and structural information.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and widely used method for the separation and quantification of fluorescent whitening agents like FB 85. mdpi.comraytopoba.com This technique offers high sensitivity and selectivity. nih.gov Reversed-phase HPLC is commonly employed, utilizing columns such as C8 or C18. scribd.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netamazonaws.com The fluorescence detector is set to the specific excitation and emission wavelengths of FB 85, allowing for its precise measurement even at low concentrations. scribd.com

Integration of Solid-Phase Extraction (SPE) in Sample Preparation Workflows

Solid-phase extraction (SPE) is a critical step in the sample preparation workflow for the analysis of fluorescent brighteners like FB 85, particularly in complex matrices such as human plasma, wastewater, and sludge. nih.govusgs.gov The primary goal of SPE is to isolate the analytes of interest from interfering matrix components, thereby improving the sensitivity and selectivity of the subsequent analysis.

For instance, in the analysis of human plasma, a novel method was developed using Captiva EMR-Lipid SPE cartridges. nih.gov This approach selectively adsorbs phospholipids, which are major interfering substances in blood samples. nih.gov Another established method for environmental samples like sludge involves a Florisil-alumina composite SPE, which effectively removes polar interferences such as pigments and humic acids. nih.gov However, for matrices with high lipid content like plasma, this method has limitations due to its reduced capacity for adsorbing non-polar lipids. nih.gov

Hydrophilic-lipophilic balance (HLB) cartridges are also employed for the preconcentration of fluorescent brighteners from aqueous samples. The process typically involves eluting the analyte with methanol (B129727) and concentrating it under a stream of nitrogen. The effectiveness of SPE is often evaluated by recovery rates, with acceptable spike-recovery values generally falling between 85% and 115%. In one study, the spiked recovery rates for 13 fluorescent brighteners in human plasma ranged from 61% to 98%. nih.gov

Ion Pair Liquid Chromatography-Tandem Mass Spectrometry for Aqueous Systems

Ion pair liquid chromatography-tandem mass spectrometry (IP-LC-MS/MS) is a powerful technique for the determination of fluorescent whitening agents in aqueous systems. industrialchemicals.gov.au This method is particularly useful for analyzing ionic or highly polar compounds that are poorly retained on traditional reversed-phase columns.

In IP-LC-MS/MS, an ion-pairing reagent is added to the mobile phase. This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the analyte. This interaction increases the retention of the analyte on the column, allowing for better separation from other components in the sample.

The choice and concentration of the ion-pairing reagent are critical as they can influence both retention and mass spectrometry signal intensity. nih.gov For example, while trifluoroacetic acid (TFA) is a common ion-pairing agent that improves chromatographic performance, it can also suppress the signal in electrospray ionization-mass spectrometry (ESI-MS). njit.edu Therefore, optimization of the mobile phase composition, including the type and concentration of the ion-pairing reagent, is essential for achieving high resolution and sensitivity. nih.gov

One study detailed the determination of fluorescent whitening agents in environmental waters using solid-phase extraction followed by ion pair liquid chromatography-tandem mass spectrometry. industrialchemicals.gov.au The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov

Development and Validation of Analytical Methods for Complex Matrices

Developing analytical methods for the trace-level detection and quantification of Fluorescent Brightener 85 in complex matrices is a significant challenge. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a reliable approach for this purpose. nih.gov This technique offers high throughput and detection limits below 1 ng/mL, which is crucial for analyzing trace amounts in samples like human plasma. nih.gov

Method development involves optimizing several parameters, including the sample clean-up procedure, chromatographic separation, and mass spectrometer settings. nih.gov For instance, the choice of the solid-phase extraction (SPE) material is critical for removing matrix interferences. nih.gov In a study on human plasma, EMR-Lipid SPE columns were found to be effective in selectively removing phospholipids. nih.gov

The chromatographic separation is typically performed on a C18 column with a gradient elution program using a mobile phase consisting of water and acetonitrile with additives like formic acid. nih.gov Mass spectrometric detection is often carried out using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.gov

The validation of an analytical method involves assessing its quantitative performance through various metrics, including linearity and method quantitation limits (MQLs).

Linearity: This is determined by analyzing a series of standard solutions at different concentrations to establish a calibration curve. The linearity is considered acceptable if the correlation coefficient (R²) is close to 1. For the analysis of 13 fluorescent brighteners in human plasma, a study reported R² values greater than 0.992 within a linear range of approximately 0.01–50 ng/mL. nih.gov Another study on FWA 85 in paper food packaging reported a linear range of 5-200 ng/mL with an R² of 0.9996. researchgate.net

Method Quantitation Limits (MQLs): The MQL is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. In the analysis of fluorescent brighteners in human plasma, the MQLs ranged from 0.012 to 0.348 ng/mL. nih.gov For FWA 85 in paper food packaging, the limit of quantitation was 3.99 ng/mL. researchgate.net The method detection limit (MDL), which is the minimum concentration that can be detected, is typically lower than the MQL. For instance, in the same plasma study, MDLs ranged from 0.004 to 0.105 ng/mL. nih.gov

The following interactive table summarizes the quantitative performance metrics for the analysis of various fluorescent brighteners.

| Analyte | Linear Range (ng/mL) | R² | MQL (ng/mL) | MDL (ng/mL) | Matrix |

| 13 FBs (average) | ~0.01–50 | >0.992 | 0.012–0.348 | 0.004–0.105 | Human Plasma |

| FWA 85 | 5–200 | 0.9996 | 3.99 | 1.20 | Paper Food Packaging |

| Tinopal CBS-X | - | - | - | 50 (estimated) | Food |

| FB28 | - | - | - | 260 (estimated) | Food |

Data sourced from multiple studies. nih.govresearchgate.netfda.gov

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of quantitative analysis by LC-MS. nih.govchromatographyonline.com These effects can lead to either signal suppression or enhancement. chromatographyonline.com

Several strategies can be employed to mitigate matrix effects:

Sample Preparation: Thorough sample cleanup is a primary strategy. numberanalytics.com Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) help remove interfering components. numberanalytics.com For instance, in the analysis of fluorescent brighteners in human plasma, Captiva EMR-Lipid SPE cartridges were used to selectively remove phospholipids, resulting in matrix effects ranging from 72% to 100%, indicating effective purification. nih.gov

Chromatographic Optimization: Adjusting chromatographic conditions such as the mobile phase composition, flow rate, and column temperature can help separate the analyte from interfering compounds. numberanalytics.com

Internal Standards: The use of internal standards, particularly stable isotope-labeled versions of the analytes, is a widely recognized technique to correct for matrix effects. chromatographyonline.com These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Method of Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to rectify matrix effects, although it can be more laborious. chromatographyonline.com

Post-column Infusion: This technique helps to qualitatively assess matrix effects by infusing a constant flow of the analyte post-column and observing any signal variations upon injection of a blank sample extract. chromatographyonline.com

Analytical methods for Fluorescent Brightener 85 and other similar compounds have been applied to various environmental compartments to understand their fate and distribution.

Water: Fluorescent brighteners have been detected in river water at concentrations ranging from a few nanograms per liter to over 2000 ng/l. oecd.org Analytical methods often involve preconcentration using solid-phase extraction followed by techniques like HPLC with fluorescence detection or LC-MS/MS. industrialchemicals.gov.auoecd.org

Sediment: Due to their tendency to adsorb to solids, fluorescent brighteners can accumulate in sediments. industrialchemicals.gov.au Historical records of these compounds have been found in sediment core samples from lakes, indicating their persistence. industrialchemicals.gov.au In one Swiss lake, the maximum concentration of FWA-1 in sediment cores was 1.2 mg/kg. oecd.org

Soil: The application of sewage sludge to agricultural land is a potential pathway for soil contamination with fluorescent brighteners. industrialchemicals.gov.auindustrialchemicals.gov.au Studies have shown that these compounds can persist in the top layer of soil for extended periods. oecd.org

Sludge: During wastewater treatment, a significant portion of fluorescent brighteners, reportedly up to 85%, adsorbs to sludge. usgs.govoecd.orgheraproject.com This makes sludge a concentrated reservoir of these compounds. The analysis of sludge requires robust extraction and clean-up procedures to handle the complex matrix. oecd.org

The following table presents a summary of reported concentrations of a similar fluorescent brightener, FWA-1, in various environmental compartments.

| Environmental Compartment | Concentration Range | Location |

| River Water | 20 - 337 ng/l | West German Rivers |

| River Water | 123 - 2097 ng/l | East German Rivers |

| River Water | 6 - 986.2 ng/l | Swiss Rivers |

| Sediment | 1.2 mg/kg (max) | Lake Greifensee, Switzerland |

Data sourced from a 2000 OECD SIDS report. oecd.org

Application in Biological Specimens for Compound Detection

Fluorescent Brightener 85 (FB 85) has emerged as a significant tool in biological research and clinical diagnostics, primarily functioning as a fluorescent probe for the detection and visualization of specific compounds within biological specimens. Its inherent ability to absorb ultraviolet light and emit visible blue light allows for high-contrast imaging in fluorescence microscopy. The compound's molecular structure facilitates effective binding to certain biological polymers, making it a targeted stain for specific pathogens and cellular components.

Detection of Fungal Elements

A primary application of Fluorescent Brightener 85 is in the field of mycology for the rapid and accurate detection of fungi in clinical samples. researchgate.net The diagnostic efficacy of FB 85 is rooted in its strong affinity for chitin, a polysaccharide present in the cell walls of fungi. Upon binding, FB 85 fluoresces brightly under UV illumination, clearly delineating fungal structures such as hyphae, conidia, and yeasts from the surrounding biological material. researchgate.net

This method has been validated in several studies as a more sensitive alternative to traditional diagnostic techniques, such as potassium hydroxide (B78521) (KOH) wet-mount microscopy. researchgate.net Research has demonstrated the superior performance of FB 85 in identifying fungal infections. For instance, in a study focused on onychomycosis, FB 85 staining yielded a positive detection rate significantly higher than the KOH method. Another study involving 100 patients with suspected superficial fungal infections found that the positive detection rate of the FB 85 method was statistically superior to the KOH method (P < 0.01). researchgate.net

Comparative Efficacy of Fluorescent Brightener 85 vs. KOH Method in Fungal Detection

This table summarizes research findings from two separate studies comparing the detection rates of Fluorescent Brightener 85 and the Potassium Hydroxide (KOH) method for fungal infections.

| Study Focus | Method | No. of Patients | Positive Detection Rate (%) | Statistical Significance |

|---|---|---|---|---|

| Onychomycosis Detection | Fluorescent Brightener 85 | 108 | 88.9% | Not Reported |

| KOH Method | 108 | 55.6% | Not Reported | |

| Superficial Fungal Infections researchgate.net | Fluorescent Brightener 85 | 100 | 84.0% | χ²=23.53, P < 0.01 |

| KOH Method | 100 | 52.0% | χ²=23.53, P < 0.01 |

The application of FB 85 is versatile, capable of staining a wide range of fungal species from various types of clinical specimens. researchgate.net This broad utility makes it a valuable reagent in clinical laboratories for diagnosing infections from skin scrapings, nail clippings, sputum, and other bodily fluids. researchgate.net

Fungi and Clinical Specimens Analyzed with Fluorescent Brightener 85

This table details the fungal genera and types of clinical specimens that have been successfully identified and observed using Fluorescent Brightener 85 staining.

| Fungal Species Detected researchgate.net | Clinical Specimen Types researchgate.net |

|---|---|

| Trichophyton rubrum | Skin |

| Trichophyton interdigitale | Nail Debris |

| Candida albicans | Vaginal Secretions |

| Sporothrix schenckii | Sputum |

| Aspergillus fumigatus | Bronchoalveolar Lavage Fluid (BALF) |

| Fusarium solani | |

| Pityrosporum ovale google.com |

Other Biological Detection Applications

Beyond mycology, Fluorescent Brightener 85 shows potential in other areas of biological compound detection. It has been noted to react with fatty acid molecules, producing luminescence that can be detected by microscopy or spectrophotometry. cymitquimica.combiosynth.com Furthermore, its properties suggest it could be used as a reactive diluent in multiple-reaction monitoring (MRM) techniques for the analysis of drugs in urine samples, indicating a broader utility in analytical chemistry and clinical toxicology. cymitquimica.combiosynth.com

Environmental Behavior and Transformation Pathways of Fluorescent Brightener 85

Environmental Occurrence and Distribution Studies

Fluorescent Brightener 85 (FB 85), a diaminostilbene derivative, is one of several fluorescent whitening agents (FWAs) monitored in environmental systems due to its widespread use. Like other FWAs, its primary route into the environment is through the discharge of wastewater from residential and industrial sources, such as laundry, textile finishing, and paper manufacturing. industrialchemicals.gov.auchemblink.com

Wastewater treatment plants (WWTPs) are a primary conduit for FWAs entering the environment. industrialchemicals.gov.au Studies monitoring WWTPs have detected various FWAs, including FB 85, in different treatment stages. A Swedish national screening program identified FB 85 as one of five targeted FWAs in its investigation of treatment facilities.

The program found that the summed concentration of the analyzed FWAs ranged from 20 to 24 µg/L in the influent of three WWTPs. In the treated effluent from nine WWTPs, the total FWA concentrations were significantly lower, ranging from 0.43 to 5.1 µg/L. This indicates a high removal rate during the treatment process. However, this removal is primarily due to the strong adsorption of these compounds to sludge rather than biodegradation. industrialchemicals.gov.au Consequently, FWAs become highly concentrated in sewage sludge. The same Swedish study reported summed FWA concentrations of 56,000 to 160,000 ng/g dry weight (DW) in sludge from nine different WWTPs.

Table 1: Summary of FWA Concentrations in Swedish WWTPs (including FB 85)

| Sample Type | Concentration Range |

|---|---|

| WWTP Influent | 20 - 24 µg/L |

| WWTP Effluent | 0.43 - 5.1 µg/L |

| WWTP Sludge | 56,000 – 160,000 ng/g DW |

Data from a study screening for five FWAs, including DSPB, DAS1, FB28, FB85, and DAS2.

FWAs that are not removed by adsorption during wastewater treatment are released into surface waters via effluents. industrialchemicals.gov.au Monitoring studies have confirmed the presence of these compounds in rivers and lakes. heraproject.com The Swedish screening program detected FWAs in surface water and sediment samples. The highest concentration in sediment, 7,200 ng/g DW, was found near the discharge point of a WWTP, with concentrations decreasing significantly to 69 and 150 ng/g DW at distances of 1 km and 20 km away from the effluent point. Sediments from Lake Mälaren showed summed FWA concentrations ranging from 92 to 900 ng/g DW.

Once in aquatic environments, FWAs can undergo rapid photo-isomerization when exposed to sunlight, which can reduce their fluorescence. industrialchemicals.gov.au However, they are not readily biodegradable and can persist in the water column and sediment. usgs.gov

The primary pathway for the introduction of FB 85 and other FWAs into terrestrial environments is through the agricultural application of sewage sludge (biosolids) as fertilizer. industrialchemicals.gov.au Due to their strong tendency to adsorb to sludge during wastewater treatment, significant quantities of FWAs are transferred to soil when these biosolids are land-applied. industrialchemicals.gov.au Once in the soil, FWAs are expected to have low mobility due to their adsorption characteristics. industrialchemicals.gov.au The reuse of treated effluent for irrigation is another potential source of soil contamination. industrialchemicals.gov.au

National and regional screening programs provide valuable data on the environmental occurrence of emerging contaminants like FB 85. The Swedish National Screening Programme 2010 specifically included FB 85 among the five FWAs it targeted for analysis in wastewater, sludge, surface water, and sediment. This program confirmed the widespread presence of FWAs in the Swedish environment, particularly in and around WWTPs. Such programs are crucial for understanding the environmental fate of these compounds and assessing potential risks, although for the FWAs studied, the measured concentrations in surface water were found to be significantly lower than the predicted no-effect concentration (PNEC) for aquatic organisms.

Sorption and Transport Mechanisms in Environmental Systems

The environmental transport and fate of FB 85 are largely governed by its strong affinity for solid particles. In wastewater treatment plants, the primary mechanism for the removal of FWAs from the aqueous phase is adsorption to activated sludge and suspended solids. industrialchemicals.gov.au Studies indicate that biodegradation is not a significant removal pathway in either aerobic or anaerobic treatment stages. usgs.gov

The adsorbed fraction of FWAs in activated sludge can be very high, potentially exceeding 90%. industrialchemicals.gov.au Research cited by Poiger et al. (1998) found that about 85% of optical brighteners adsorb to sludge during the treatment process. usgs.gov This high rate of sorption explains the significant reduction in FWA concentrations between WWTP influent and effluent and the corresponding high concentrations found in sewage sludge. oecd.org This characteristic is central to the compound's distribution in various environmental compartments. industrialchemicals.gov.au

Table of Compounds Mentioned

| Abbreviation / Name | Full Chemical Name |

| FB 85 | Disodium 4,4'-bis[(4-anilino-6-hydroxyethylamino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate chemblink.com |

| DAS1 | Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate heraproject.com |

| DAS2 | Tetrasodium 4,4'-bis[[4,6-bis(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate |

| DSBP | 4,4'-Bis(2-sulfostyryl)biphenyl disodium salt |

| FB 28 | Disodium 4,4'-bis(2-sulfostyryl)biphenyl |

| FWA | Fluorescent Whitening Agent |

Interaction and Affinity with Cellulosic Materials in Aqueous Environments

Fluorescent Brightener 85, a stilbene (B7821643) derivative, exhibits a notable affinity for cellulosic fibers, a characteristic crucial to its function in the textile and paper industries. This interaction is primarily governed by weak intermolecular forces. The brightener molecules, which exist as anions in aqueous environments, are attracted to the cellulose (B213188) fibers. For a brightener to be effective, it must possess structural features that facilitate this attraction, including a series of conjugated double bonds for fluorescence and solubilizing groups like sulfonic acid groups, which also contribute to its affinity for the fiber.

The process of adsorption onto cellulosic materials can be understood through a multi-stage model. Initially, there is a rapid phase of adsorption, followed by a slower phase as the system approaches equilibrium. This behavior suggests a mono-molecular adsorption layer forming on the fiber surfaces. Studies on similar stilbene-type fluorescent whitening agents (FWAs) have established mathematical models to describe these adsorption kinetics, which are essential for optimizing their application in industrial processes. The interaction is also influenced by the physical state of the cellulose; for instance, cellulosic fibers swell when in contact with water, which can affect the accessibility of binding sites for the brightener molecules.

Adsorption to Mineral and Soil Constituents

In the environment, Fluorescent Brightener 85 and similar compounds readily adsorb to suspended solids and sediments. industrialchemicals.gov.au This adsorption is a key factor in their environmental distribution and fate. The anionic nature of these compounds in water at typical environmental pH levels means they can interact with various components of soil and sediment. industrialchemicals.gov.au

The composition of the soil and sediment significantly influences the extent of adsorption. Key factors include the content of organic carbon, clay minerals, and the presence of metal oxides. For instance, studies on fluorescent dyes have shown that adsorption increases with higher clay content due to the larger specific surface area and more available sorption sites. copernicus.orgcopernicus.org Organic matter can have a more complex influence, with some studies indicating increased adsorption of certain fluorescent tracers with higher organic carbon concentration, while for others, the opposite is observed. copernicus.orgcopernicus.org The presence of positively charged mineral surfaces, such as alumina and limestone, can also lead to stronger adsorption of anionic fluorescent compounds. copernicus.org

Factors Influencing Sorption Dynamics and Mobility

The sorption dynamics and subsequent mobility of Fluorescent Brightener 85 in the environment are controlled by a combination of chemical and physical factors. As anionic compounds, their interaction with soil and sediment is heavily influenced by the pH of the surrounding water. industrialchemicals.gov.au At lower pH values (below 6), the nitrogen atoms in the molecule can become protonated, leading to the formation of zwitterions, which can alter their adsorption behavior. industrialchemicals.gov.au

Furthermore, these brighteners can form ion pairs and clusters with dissolved cations like Na+, K+, Mg2+, and Ca2+ in the environment. industrialchemicals.gov.au This process increases their lipophilicity and can lead to higher partition coefficients, enhancing their tendency to adsorb to solids. industrialchemicals.gov.au Consequently, fluorescent whitening agents generally exhibit low mobility in soil and sediment. industrialchemicals.gov.au Adsorption coefficients (KOC) for similar FWAs have been measured in various soil types, with values indicating low mobility. industrialchemicals.gov.au For example, the KOC values for Fluorescent Brightener 71 in sands, sandy loams, and loamy sands range from 860 to 2,240 L/kg. industrialchemicals.gov.au This strong adsorption to solids means that these compounds are unlikely to leach significantly from landfills or move through soils into groundwater. industrialchemicals.gov.au

Degradation and Transformation Processes

Photodegradation Mechanisms and Kinetics

Photo-Oxidative Cleavage and Formation of Degradation Products

In addition to photoisomerization, Fluorescent Brightener 85 can undergo photo-oxidative cleavage, leading to the formation of various degradation products. researchgate.net This process is a direct photochemical reaction that can result in the breakdown of the stilbene structure. researchgate.net The degradation is often faster in the presence of increased oxygen concentrations. researchgate.net

Research on similar stilbene-type fluorescent whitening agents has shown that photodegradation can yield products such as aldehydes and alcohols. researchgate.net A key initial step in the photodegradation that leads to coloration is hydroxylation. nih.gov The formation of polyhydroxylated derivatives of the brightener molecule has been identified as a critical intermediate step in the creation of yellow photoproducts. nih.gov Subsequently, the formation of quinone derivatives from these hydroxylated intermediates is considered a primary cause of the photoyellowing observed with some stilbene-based FWAs. nih.gov The presence of substances like hydrogen peroxide, which can be generated when FWA-treated materials are exposed to light and moisture, can facilitate this hydroxylation process. nih.gov

Influence of Solar Radiation and UV Exposure on Environmental Half-Lives

Research on C.I. Fluorescent Brightener 220, another stilbene derivative, demonstrated rapid direct photolysis in eutrophic lake water when irradiated with natural sunlight. The environmental half-life (t½) was measured to be 5.2 hours in the presence of natural organic material and even shorter, at 3.9 hours, in its absence oecd.org. This indicates that direct absorption of sunlight is a significant driver of degradation. The process involves the formation of a water addition product (an alcohol) as the main photoproduct, along with an aldehyde and other minor products oecd.org. The calculated indirect photolysis half-life for FB 220, considering reactions with OH radicals and ozone in the atmosphere, is approximately 1.6 hours; however, this is not environmentally relevant due to the compound's negligible vapor pressure oecd.org.

Similarly, other stilbene-type FWAs are known to undergo rapid photodegradation industrialchemicals.gov.auindustrialchemicals.gov.au. This process is often initiated by the photoisomerization of the stable, fluorescent trans-isomer into the non-fluorescent cis-isomer upon absorbing UV light wikipedia.org. This isomerization is a key step that can lead to further degradation, such as the photo-cleavage of the molecule researchgate.net. Experiments measuring the fluorescence of various laundry detergents exposed to light showed a significant decrease over a period of hours, confirming that photodegradation occurs rapidly .

Table 1: Environmental Photodegradation Half-Lives of Stilbene-Type Fluorescent Whiteners

| Compound | Environmental Matrix | Conditions | Half-Life (t½) |

|---|---|---|---|

| C.I. Fluorescent Brightener 220 | Eutrophic Lake Water (with organic material) | Natural Sunlight | 5.2 hours oecd.org |

| C.I. Fluorescent Brightener 220 | Solution (without organic material) | Natural Sunlight | 3.9 hours oecd.org |

Photostability and Persistence in Environmental Matrices

Stilbene derivatives are known to have limited light resistance and are subject to fading with prolonged UV exposure wikipedia.orgadditivesforpolymer.com. However, this photodegradation can lead to the formation of persistent degradants industrialchemicals.gov.auindustrialchemicals.gov.au. In the absence of light, such as in sediments, deep water, or soil, these compounds are expected to be highly persistent.

FWAs are generally not expected to degrade in soil or sediment environments industrialchemicals.gov.auindustrialchemicals.gov.au. Their persistence is compounded by a strong tendency to adsorb to solids. High adsorption coefficients have been measured for related compounds in river sediments, indicating low mobility and a high potential for accumulation in this compartment industrialchemicals.gov.auindustrialchemicals.gov.au. Once bound to sediment or soil particles, the compounds are shielded from sunlight, effectively halting photodegradation and making them persistent in these matrices.

Biodegradation Assessments

Stilbene-type fluorescent whitening agents are consistently characterized by poor biodegradability in standard laboratory tests.

Ready Biodegradability: Studies on numerous analogous compounds show that they are not readily biodegradable. For instance, in a 28-day ready biodegradability test (OECD TG 301 A), C.I. Fluorescent Brightener 220 showed only 1.2% degradation industrialchemicals.gov.au. In a similar test, C.I. Fluorescent Brightener 71 achieved only 10–20% degradation industrialchemicals.gov.au. These results are well below the threshold required to be classified as readily biodegradable.

Inherent Biodegradability: While some studies of inherent biodegradability (e.g., OECD TG 302 B) report high removal percentages, this is overwhelmingly attributed to adsorption onto the test sludge rather than microbial degradation. For FWA-1, a 98.8% removal of dissolved organic carbon (DOC) was observed over 21 days, but 89.6% of this removal occurred within the first 3 hours, indicating rapid adsorption heraproject.com. Similarly, for FB 71, a high removal rate was attributed to adsorption to the inoculum industrialchemicals.gov.au. Therefore, the consensus is that stilbene-type FWAs are generally not inherently biodegradable in water industrialchemicals.gov.au.

Table 2: Biodegradability of Structurally Related Fluorescent Whiteners

| Compound | Test Type (OECD Guideline) | Duration | Result | Conclusion |

|---|---|---|---|---|

| C.I. Fluorescent Brightener 220 | Ready (301 A) | 28 days | 1.2% DOC removal industrialchemicals.gov.au | Not Readily Biodegradable |

| C.I. Fluorescent Brightener 71 | Ready (301 A) | 28 days | 10-20% DOC removal industrialchemicals.gov.au | Not Readily Biodegradable |

| C.I. Fluorescent Brightener 28/113 | Ready | 28 days | 11% degradation oecd.org | Not Readily Biodegradable |

| FWA-1 | Inherent (302 B) | 21 days | 98.8% DOC removal (89.6% in 3h) heraproject.com | Not Inherently Biodegradable (Removal by Adsorption) |

During wastewater treatment, the primary removal mechanism for stilbene-based FWAs is not biodegradation but adsorption to sewage sludge nih.gov. This process is highly efficient, with monitoring studies showing that 85-90% of FWA-1 is removed from the water phase by partitioning onto sludge heraproject.com.

Once incorporated into sludge, which may subsequently undergo anaerobic digestion, there is no evidence to suggest significant biodegradation of these compounds occurs. Anaerobic digestion is a well-established technology for stabilizing sludge and reducing pathogens, but it is not effective for breaking down the complex, recalcitrant structure of stilbene-based FWAs frontiersin.org. Their persistence in sludge means they can be introduced into the terrestrial environment when sludge is applied to land as a biosolids fertilizer.

Given their resistance to biodegradation, the microbial biotransformation of stilbene FWAs in the environment is limited. The effect of these compounds on the microbial activity in wastewater treatment systems can vary depending on the specific brightener, but they are generally not considered to be inhibitory at typical environmental concentrations nih.gov.

The primary transformation pathway in the environment is abiotic photodegradation rather than microbial action. The degradation of one stilbene-type FWA by hypochlorite, for example, resulted in the cleavage of the stilbene bonds, forming products such as 4-sulfobenzaldehyde and 4,4'-bisaldehyde biphenyl nih.gov. While some specialized microorganisms can transform certain stilbene compounds (e.g., resveratrol) into derivatives, this is not a significant environmental fate pathway for the complex sulfonated stilbenes used as FWAs in wastewater environments frontiersin.org.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Due to the persistence and poor biodegradability of Fluorescent Brightener 85 and related compounds, conventional wastewater treatment is often insufficient for their complete removal. Advanced Oxidation Processes (AOPs) have been investigated as effective tertiary treatments for degrading these recalcitrant molecules researchgate.netfineotex.com. AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to oxidize organic pollutants.

Several AOPs have shown promise for the degradation of stilbene-based FWAs:

Fenton's Reagent (Fe²⁺/H₂O₂): The Fenton process generates hydroxyl radicals through the reaction of hydrogen peroxide with ferrous iron. It has been shown to be an effective pretreatment for FWA wastewater, achieving a Chemical Oxygen Demand (COD) removal rate of 36.7% and significantly improving the biodegradability index (BOD₅/COD ratio) to 0.47 under optimal conditions researchgate.net.

Other AOPs: The combination of UV radiation with hydrogen peroxide (UV/H₂O₂) and other AOPs like aerate ferric-carbon micro-electrolysis have also been successfully applied to treat FWA-containing industrial effluents researchgate.netresearchgate.net. These methods effectively remove organic matter and enhance the amenability of the wastewater to subsequent biological treatment researchgate.net.

These studies collectively demonstrate that AOPs, particularly ozonation, are a viable technology for the remediation of water contaminated with persistent stilbene-based optical brighteners like Fluorescent Brightener 85.

Application of UV/Hydrogen Peroxide Systems

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is an effective AOP for degrading complex organic molecules. The primary mechanism involves the photolytic cleavage of the H₂O₂ molecule by UV light to produce hydroxyl radicals, which are powerful, non-selective oxidizing agents.

Research into the degradation of stilbene-derived fluorescent whitening agents, a class to which Fluorescent Brightener 85 belongs, has shown that hydroxylation is a key initial step in the photodegradation pathway when H₂O₂ is present. researchgate.net The hydroxyl radicals attack the FWA molecule, leading to the formation of hydroxylated derivatives. Subsequent reactions can lead to the formation of colored degradation products, such as quinone derivatives, which signifies the breakdown of the original chromophore structure responsible for fluorescence. researchgate.net While direct photolysis can contribute to degradation, the introduction of H₂O₂ significantly accelerates the process by increasing the concentration of hydroxyl radicals available to oxidize the target compound. semanticscholar.org

Ozonation and Combined UV/Ozone Processes

Ozonation is another powerful AOP used for the removal of fluorescent whitening agents from wastewater. Ozone (O₃) can degrade pollutants either directly through molecular ozone attack or indirectly through the formation of hydroxyl radicals. Studies on wastewater from the paper and pulp industry containing diaminostilbene disulfonic acid derivatives, which are structurally similar to Fluorescent Brightener 85, demonstrate the high efficiency of this process.

Research has shown that ozonation can rapidly break down the chromophore of the FWA molecule, which is responsible for its fluorescent properties. In one study, approximately 99% of the chromophore was removed within the first 30 minutes of ozone treatment, effectively eliminating the optical whitening characteristic of the agent. mdpi.com The process involves the removal of amino and sulfone groups and the cleavage of the stilbene structure, leading to the formation of intermediate byproducts such as methyl, aldehyde, and acetic acid. preprints.org The complete decomposition of the FWA molecule was observed to take between 20 and 90 minutes, depending on the specific process conditions. mdpi.compreprints.org

The table below summarizes typical findings from an ozone oxidation study on wastewater containing a diaminostilbene disulfonic acid FWA.

| Parameter | Initial Value | Value after 30 min Ozonation | Removal Efficiency |

| Chromophore (UV Abs.) | High | Near Zero | ~99% |

| Chemical Oxygen Demand (COD) | 433.0 mg/L | Reduced | >50% (after 90 min) |

| Total Nitrogen (T-N) | Baseline | Increased by ~10% | N/A |

This interactive table is based on data from studies on diaminostilbene disulfonic acid derivatives treated with ozone oxidation. preprints.org

Catalytic Oxidation Approaches for FWA Degradation

Catalytic oxidation processes, which often involve the use of a catalyst to enhance the production of reactive oxygen species, have been successfully applied to FWA-containing wastewater.

Fenton's Reagent: The Fenton process utilizes iron (II) salts (Fe²⁺) as a catalyst to decompose hydrogen peroxide into hydroxyl radicals. This method has been investigated for the treatment of industrial effluents from FWA production. researchgate.net Under optimal conditions (e.g., pH 5.0, specific H₂O₂/Fe²⁺ molar ratio), Fenton's reagent can achieve significant removal of Chemical Oxygen Demand (COD). One study reported a COD removal rate of 39.9% for fluorescent whitening agent wastewater. researchgate.net

Photocatalysis with Titanium Dioxide (TiO₂): Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is another effective AOP. When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive species. This method is noted for its ability to break down a wide range of organic pollutants. utm.md Studies on various dyes have shown that TiO₂-assisted photocatalysis, particularly when combined with H₂O₂, can lead to high degradation efficiencies, with some systems achieving over 90% degradation of the target dye. semanticscholar.org The anatase phase of TiO₂ has demonstrated particularly high performance under UV illumination. utm.md

Mechanistic Studies of Radical-Mediated Degradation in AOPs

The degradation of Fluorescent Brightener 85 in AOPs is primarily driven by the reactions of the hydroxyl radical (•OH). The •OH radical is a highly reactive and non-selective oxidant with a very short half-life (approx. 10⁻⁹ seconds). wikipedia.org Its reactions with aromatic compounds like FWA 85 typically proceed through several pathways:

Addition to Aromatic Rings: The hydroxyl radical can add to the benzene rings within the FWA structure. This is a common pathway for aromatic compounds and leads to the formation of hydroxylated intermediates. nih.govnist.gov This initial attack disrupts the electron conjugation of the molecule, which is fundamental to its fluorescent properties.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the side chains of the molecule, such as the hydroxyethylamino groups on FWA 85. wikipedia.orgnist.gov This creates an organic radical that can undergo further oxidation.

Cleavage of the Vinyl Bridge: A critical point of attack is the ethylenic (-C=C-) double bond in the stilbene core. Oxidation at this site leads to the cleavage of the molecule into smaller fragments, such as aldehydes. researchgate.net This process is key to the complete destruction of the FWA's structure and its mineralization into simpler compounds like CO₂, water, and inorganic salts.

Studies on related stilbene FWAs confirm that these radical-mediated reactions lead to the formation of various intermediates, including aldehydes and alcohols, before eventual mineralization. researchgate.net

Environmental Mass Balance and Modeling

Understanding the distribution and ultimate fate of Fluorescent Brightener 85 in the environment requires both empirical studies and predictive modeling to create a comprehensive picture of its environmental behavior.

Empirical Mass Balance Studies in Real-World Environmental Systems

Mass balance studies aim to quantify the inputs, outputs, and transformations of a chemical within a defined environmental system. While specific studies for Fluorescent Brightener 85 are limited, extensive research on the closely related stilbene-type compound FWA-1 (Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate) provides valuable insights.

A comprehensive mass balance study conducted in Switzerland's Lake Greifensee determined the fate of FWA-1 over a 12-month period. The findings revealed that the primary removal mechanism in the lake water was photolysis, accounting for nearly half of the compound's degradation. The remaining portion was removed through physical processes.

The following table details the environmental fate of FWA-1 as determined by the Lake Greifensee mass balance study.

| Process | Percentage of FWA-1 Removed |

| Photolysis (Degradation by Sunlight) | 49% |

| Sorption/Sedimentation | 27% |

| Flushing (Outflow to River) | 24% |

This interactive table is based on data for the related compound FWA-1.

Furthermore, during wastewater treatment, a significant portion of these compounds is removed from the water phase by adsorbing onto sewage sludge. Studies indicate that approximately 85% of FWA-1 is eliminated from wastewater through adsorption to sludge.

Predictive Modeling of Environmental Concentrations

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments such as air, water, soil, and sediment. up.ptresearchgate.net These models, often in the form of mass balance equations, integrate a chemical's properties with data on its usage, emission rates, and the characteristics of the receiving environment to estimate Predicted Environmental Concentrations (PECs). up.ptrsc.org

For substances like fluorescent whitening agents that are widely used in consumer products like detergents, models must account for their release into the wastewater stream, their behavior during wastewater treatment, and their subsequent fate in receiving surface waters, sediments, and sludge-amended soils. researchgate.net

While specific PECs for Fluorescent Brightener 85 are not widely published, monitoring studies have detected various stilbene-type FWAs in environmental samples, providing real-world data that validates the need for such models. Measured concentrations in river water and wastewater treatment plant effluents are typically found in the nanogram per liter (ng/L) range. nih.govnih.govresearchgate.net For example, one study found total FWA concentrations in a river basin reaching up to 182.25 ng/L. nih.gov These measured environmental concentrations (MECs) serve as crucial benchmarks for calibrating and validating the accuracy of predictive fate models.

Research Applications and Functional Interactions of Fluorescent Brightener 85

Applications in Diagnostic and Microbiological Microscopy

Fluorescent Brightener 85 (FB 85) is a stilbene-based fluorescent compound that has emerged as a significant tool in diagnostic and microbiological microscopy, particularly for the detection of fungal elements. nih.gov Its utility stems from its ability to bind to chitin (B13524) in fungal cell walls and subsequently emit fluorescence when exposed to ultraviolet (UV) light. nih.gov

Development of Fluorescent Staining Reagents for Fungal Detection

Fluorescent Brightener 85 has been developed and evaluated as a novel fluorochrome for fungal detection. researchgate.netdntb.gov.ua It is a key component in fluorescent staining reagents designed for use in clinical microscopy. researchgate.net Studies have shown that when used in a 0.1% solution, FB 85 effectively stains various fungal structures, including hyphae, conidia, conidiophores, septa, and bud scars. researchgate.net These stained elements exhibit a strong and slowly diminishing blue fluorescence under a fluorescent microscope, making them clearly distinguishable. researchgate.net This characteristic allows for the rapid and accurate identification of fungi in clinical samples.

The development of FB 85-based reagents offers a more convenient and efficient alternative to traditional methods for diagnosing fungal infections. researchgate.netresearchgate.net Its application extends to observing fungal growth characteristics and monitoring changes after antifungal therapy. researchgate.net

Comparative Performance Evaluation with Established Fluorochromes in Diagnostic Settings

The performance of Fluorescent Brightener 85 has been compared with established methods, most notably the Potassium Hydroxide (B78521) (KOH) smear and staining with Calcofluor White (CFW).

In a study on vulvovaginal candidiasis (VVC), the positive detection rates for FB 85, KOH, and CFW were 61.8%, 68.2%, and 64.5% respectively, with fungal culture as the gold standard showing a 77% positive rate. nih.govresearchgate.net While there was no statistically significant difference in the detection rates between the three microscopy methods, both FB 85 and CFW made it easier to recognize fungal structures compared to the KOH method. nih.govresearchgate.net Another study on superficial fungal infections found that FB 85 had a significantly higher positive rate (84%) compared to the KOH method (52%). researchgate.netresearchgate.net

Similarly, in the diagnosis of onychomycosis, FB 85 demonstrated a superior positive detection rate of 88.9% compared to 55.6% for the KOH method. These findings highlight the potential of FB 85 as a more accurate and efficient diagnostic tool in clinical mycology.

Below is a data table comparing the performance of Fluorescent Brightener 85 with other diagnostic methods.

| Diagnostic Method | Condition | Positive Rate (FB 85) | Positive Rate (KOH) | Positive Rate (CFW) | Positive Rate (Culture) | Source |

| Fluorescence Microscopy | Vulvovaginal Candidiasis | 61.8% | 68.2% | 64.5% | 77% | nih.govresearchgate.net |

| Fluorescence Microscopy | Superficial Fungal Infections | 84% | 52% | N/A | N/A | researchgate.netresearchgate.net |

| Fluorescence Microscopy | Onychomycosis | 88.9% | 55.6% | N/A | N/A |

Methodological Advancements in Fluorescent Microscopy for Pathogen Identification

The use of Fluorescent Brightener 85 represents a methodological advancement in fluorescent microscopy for identifying fungal pathogens. researchgate.net Traditional methods like the KOH smear can be challenging due to the difficulty in recognizing fungal structures. researchgate.netnih.gov Fluorescent staining with FB 85 enhances the visibility of fungi, allowing for quicker and more accurate identification. researchgate.netnih.gov

The procedure involves staining specimens with an FB 85 solution, often in combination with 10% KOH to clear the specimen, and then observing them under a fluorescence microscope. researchgate.netdalynn.com Fungal elements stained with FB 85 exhibit a bright blue or blue-green fluorescence, making them stand out against the background. researchgate.netnih.gov This method has proven to be more convenient and efficient than traditional techniques. researchgate.netresearchgate.net

Utilization as an Environmental Tracer for Wastewater Indicators

Optical brighteners, including compounds structurally similar to Fluorescent Brightener 85, are used as environmental tracers to detect wastewater contamination in water resources. researchgate.netproteus-instruments.comvt.edu These compounds are prevalent in laundry detergents and paper products, and their presence in water bodies can indicate sewage leaks or overflows. researchgate.netproteus-instruments.comvt.edu

Field-portable fluorometers can be used for in-situ detection of these optical brighteners, providing a rapid and cost-effective method for initial screening of wastewater inputs. researchgate.net Studies have demonstrated a strong correlation between the fluorescence of optical brighteners and the density of wastewater infrastructure. researchgate.net This makes them a more robust initial screening tool compared to some traditional chemical and microbial tracers. researchgate.netproteus-instruments.com

Interactions in Biological Control Systems

Synergistic Effects with Baculoviruses in Entomological Research

Fluorescent brighteners, a class of compounds to which Fluorescent Brightener 85 belongs, have been shown to exhibit synergistic effects with baculoviruses, which are viruses that infect insects and are used as biological control agents. usda.govnih.govsci-hub.se These brighteners can significantly enhance the infectivity and virulence of baculoviruses against various insect pests. usda.govresearchgate.net

The proposed mechanisms for this synergy include:

Disruption of the peritrophic membrane: Fluorescent brighteners can interfere with the chitinous peritrophic membrane in the insect midgut, which acts as a barrier to pathogens. scispace.comtrevorwilliams.inforesearchgate.net This disruption allows the baculovirus to more easily access and infect the midgut epithelial cells. sci-hub.se

Inhibition of apoptosis: Some studies suggest that fluorescent brighteners can suppress apoptosis (programmed cell death) in virus-infected midgut cells. usda.gov By preventing the early death of infected cells, the brightener allows for normal virus replication to proceed, leading to a more effective infection. usda.gov

Inhibition of sloughing of infected cells: Fluorescent brighteners may also prevent the shedding of infected midgut cells, which is a defense mechanism of the insect host. usda.govsci-hub.se

This enhancement of baculovirus activity can lead to earlier mortality in infected larvae and, in some instances, expand the host range of the virus. researchgate.net The use of optical brighteners in baculovirus formulations is a promising strategy for improving the efficacy of these biological insecticides in pest management. researchgate.nettrevorwilliams.info

Mechanistic Investigations of Host-Pathogen-Brightener Interactions

Fluorescent Brightener 85 plays a crucial role in the study of host-pathogen interactions, particularly in mycology. Its primary mechanism of action involves binding to chitin, a key structural component of fungal cell walls. plos.org This binding disrupts the normal assembly of chitin fibrils by competing for hydrogen bonding sites, which compromises the integrity of the cell wall and can inhibit fungal growth. plos.orgresearchgate.netnih.gov This specific interaction allows for the clear visualization of fungal structures under UV light, aiding in rapid and accurate diagnosis of fungal infections.

In studies involving pathogens like Trichophyton rubrum and Candida albicans, Fluorescent Brightener 85 has been identified as a fungicidal agent, demonstrating a mechanism of inhibition distinct from many conventional antifungal drugs. plos.orgnih.govduke.edu Research has shown that FB 85 and structurally similar stilbene (B7821643) brighteners are effective against these fungi to a degree comparable to Calcofluor White (CFW), another well-known fluorescent brightener. plos.orgnih.govduke.edu The binding of these brighteners to chitin is a key aspect of their antifungal activity. plos.orgnih.gov

Furthermore, the application of fluorescent brighteners extends to the study of plant-pathogen interactions. For instance, in investigating the oomycete pathogen Sclerospora graminicola in pearl millet, fluorescent stains like Fluorescent Brightener 28 and Calcofluor White, which are structurally related to FB 85, have been used to react with β-glucans in the pathogen's cell wall, allowing for detailed microscopic observation of the infection process. core.ac.uk This highlights the utility of these compounds in elucidating the structural and developmental aspects of pathogens within their hosts.

It is important to note that while the primary interaction is with chitin, some studies suggest that fluorescent brighteners may also bind to other β-linked fibrillar polymers like cellulose (B213188). plos.orgnih.gov This broader binding capability can be relevant in various biological systems.

Material Science Interactions

The unique properties of Fluorescent Brightener 85 also lend themselves to a range of applications and investigations within material science.

Adsorption Characteristics on Various Substrate Materials

The effectiveness of fluorescent brighteners is heavily dependent on their adsorption onto various substrates. In the context of papermaking, stilbene-derivative fluorescent whitening agents (FWAs) have been shown to exhibit adsorption kinetics that align with a mono-molecular adsorption layer on fiber surfaces, which can be described by a Langmuir-type expression. researchgate.net The adsorption process typically involves an initial rapid phase followed by a slower phase approaching equilibrium. researchgate.net The strong affinity and adsorption of FWAs to materials like cellulose and polyamides are fundamental to their function in industries such as textiles and paper manufacturing. rivm.nl This strong binding ensures that the brightening effect is retained on the fabric or paper. rivm.nl

| Substrate | Adsorption Characteristics | Finding |

| Cellulosic Fibers | Follows Langmuir-type mono-molecular adsorption. | Adsorption occurs in two stages: an initial fast phase and a later near-equilibrium phase. researchgate.net |

| Cellulose/Polyamides | Strong adsorption is the basis for their use in detergents. | The trans-isomers, incorporated in detergents, bind effectively to cotton and nylon fabrics. rivm.nl |

Influence on Optical Properties of Processed Materials

Fluorescent Brightener 85 and similar optical brightening agents significantly influence the visual properties of materials by absorbing UV light and re-emitting it in the blue spectrum. ontosight.aiwikipedia.org This process counteracts the natural yellowish tint of many materials, making them appear whiter and brighter. ontosight.aiwikipedia.org In the paper industry, the addition of fluorescent whitening agents improves the CIE whiteness and ISO brightness of the paper. researchgate.net Similarly, in textiles, these agents provide a brighter and cleaner appearance. fscichem.com The effectiveness of the brightening is dependent on the concentration of the FWA; however, excessive concentrations can lead to a "greening" effect, where the emitted light shifts towards the green part of the spectrum, reducing the desired whitening effect. srce.hr The molecular arrangement of the FWA within the fiber can also significantly influence the optical properties, with increased planarity and rigidity leading to a bathochromic shift in emission and excitation spectra. researchgate.net

| Material | Influence of Fluorescent Brightener | Key Finding |

| Paper | Enhances whiteness and brightness. | Improves both CIE whiteness and ISO brightness. researchgate.netdiva-portal.org |

| Textiles | Imparts a brighter and cleaner look. | Counteracts yellowing and enhances the vibrancy of colors. fscichem.com |

| General Materials | Appears whiter and brighter. | Absorbs UV light and re-emits blue light, masking yellow hues. ontosight.aiwikipedia.org |

Interactions with Polymeric Materials and Microplastics

Fluorescent Brightener 85 has found a novel application in the environmental monitoring of microplastics. Its fluorescent properties are utilized to label these tiny plastic particles, which are often difficult to detect in environmental samples like water and soil. smolecule.com This labeling allows for easier quantification and tracking of microplastic pollution. smolecule.com In the plastics industry more broadly, fluorescent brighteners are incorporated into polymers to enhance their aesthetic appeal by masking any inherent yellowness and providing a brighter appearance. fscichem.comraytopoba.com The interaction involves the brightener being integrated into the polymer matrix, either during manufacturing or as a surface application. youtube.com

Photochemical and Electrochemical Investigations (general FBs)

The photochemical properties of fluorescent brighteners are central to their function and have led to their investigation in other advanced applications.

Photoinitiator Activity in Polymerization Processes

Stilbene-based fluorescent brighteners, including derivatives similar to Fluorescent Brightener 85, have demonstrated potential as photoinitiators in polymerization processes. researchgate.netresearchgate.net They can absorb light, often from visible light LEDs, and in combination with other compounds like diaryliodonium salts, initiate free radical polymerization of materials such as acrylates. researchgate.net This process is advantageous as it can overcome oxygen inhibition even at low light intensities. researchgate.net The mechanism involves the excited fluorescent brightener acting as a photosensitizer, transferring energy to initiate the polymerization reaction. acs.orgvesps2021.net Research into novel stilbene derivatives has shown that their photoinitiating efficiency can be significant, even at very low concentrations. researchgate.netnih.gov

| Process | Role of Fluorescent Brightener | Outcome |

| Free Radical Polymerization | Acts as a high-performance photoinitiator with a co-initiator. | Can initiate polymerization of acrylates under LED irradiation and overcome oxygen inhibition. researchgate.net |

| Visible Light Photopolymerization | Functions as a photosensitizer. | Efficiently initiates polymerization of monomers like methyl methacrylate (B99206) at low concentrations. researchgate.netnih.gov |

Electron Spin Resonance-Spin Trapping Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the detection and characterization of paramagnetic species, including free radicals. In the context of Fluorescent Brightener 85, which belongs to the stilbene class of compounds, ESR-spin trapping studies are instrumental in elucidating the mechanisms of its photochemical reactions. These reactions can be initiated upon absorption of ultraviolet (UV) light, leading to the formation of short-lived, highly reactive radical species.

The spin trapping technique is employed because the primary radicals formed are often too unstable to be detected directly by ESR. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radicals to form a much more stable paramagnetic radical adduct. This spin adduct has a sufficiently long lifetime to be detected and its characteristic ESR spectrum provides information about the structure of the original, short-lived radical.

In studies of stilbene derivatives, ESR-spin trapping can be used to identify radical cations or anions formed through photoinduced electron transfer processes. For instance, upon UV irradiation, Fluorescent Brightener 85 can be excited to a singlet or triplet state. In the presence of an electron donor or acceptor, an electron transfer can occur, generating the radical ion of the brightener. The identification of these radicals is crucial for understanding the pathways of photodegradation and the potential for photosensitized reactions with other molecules in its environment.

The hyperfine splitting constants obtained from the ESR spectrum of the spin adduct are key parameters. They are influenced by the type of radical trapped and the specific spin trap used. By analyzing these constants, researchers can deduce the nature of the atoms interacting with the unpaired electron in the original radical, thereby identifying the radical species.

While specific ESR-spin trapping data for Fluorescent Brightener 85 is not extensively published in publicly accessible literature, the general methodology applied to stilbene derivatives provides a clear framework for how such studies would be conducted and the nature of the expected findings. The data table below illustrates the type of information that would be sought in such an experiment.

| Radical Species | Spin Trap Used | Hyperfine Splitting Constants (Gauss) | Inferred Radical Structure |

|---|---|---|---|

| Radical Cation | DMPO (5,5-dimethyl-1-pyrroline N-oxide) | aN = 14.2, aH = 10.5 | Unpaired electron delocalized over the stilbene backbone |

| Radical Anion | PBN (α-phenyl-N-tert-butylnitrone) | aN = 13.8, aHβ = 2.1 | Unpaired electron localized on the triazine ring system |

Cyclic Voltammetry and Photolysis Techniques

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance in solution. For Fluorescent Brightener 85, CV provides valuable insights into its electron transfer capabilities, which are fundamental to its function as a fluorescent agent and its photochemical stability. The technique involves scanning the potential of an electrode linearly with time and measuring the resulting current.

A typical cyclic voltammogram for a stilbene derivative will show oxidation and reduction peaks. The potentials at which these peaks occur provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound. This data is crucial for predicting the feasibility of photoinduced electron transfer reactions. For example, by comparing the redox potentials of Fluorescent Brightener 85 with those of other molecules, one can determine if it can act as a photosensitizer, transferring energy or an electron to an adjacent molecule upon excitation.

Studies on various stilbene compounds have shown that they can undergo reversible one-electron reduction to form radical anions. The stability of these radical anions can be assessed by the reversibility of the corresponding peak in the cyclic voltammogram. Irreversible processes often indicate that the generated radical species undergoes rapid chemical reactions. The electrochemical behavior of stilbene derivatives can be influenced by substituents on the aromatic rings and the nature of the solvent. monash.edu

Photolysis Techniques

Photolysis refers to the decomposition or alteration of a molecule by light. The study of the photolysis of Fluorescent Brightener 85 is critical for understanding its photostability and the mechanisms of its degradation. As a stilbene derivative, a primary photochemical reaction is trans-cis isomerization around the central ethylene (B1197577) double bond. csic.es The trans isomer is typically the fluorescent form, while the cis isomer is non-fluorescent. csic.es Upon exposure to UV light, an equilibrium between the two isomers is established, which can lead to a loss of brightening efficiency. csic.es

Beyond isomerization, prolonged exposure to light can lead to irreversible photodegradation. Photolysis studies often involve irradiating a solution of the compound with light of a specific wavelength and monitoring the changes over time using techniques like UV-Vis absorption spectroscopy and high-performance liquid chromatography (HPLC). These methods can track the disappearance of the parent compound and the formation of photoproducts. Mass spectrometry is then often employed to identify the structure of these degradation products. For stilbene-based fluorescent whitening agents, photodegradation can involve oxidation and cleavage of the molecule. heraproject.com The rate of photolysis and the nature of the products formed are important for assessing the environmental fate and persistence of the compound.

The table below summarizes the type of data obtained from cyclic voltammetry and photolysis studies on compounds similar to Fluorescent Brightener 85.

| Technique | Parameter Measured | Typical Value/Observation | Significance |

|---|---|---|---|

| Cyclic Voltammetry | Oxidation Potential (Eox) | +1.0 to +1.5 V vs. SCE | Energy required to remove an electron (HOMO level) |

| Cyclic Voltammetry | Reduction Potential (Ered) | -1.2 to -1.8 V vs. SCE | Energy required to add an electron (LUMO level) |

| Photolysis | Photoisomerization Quantum Yield (Φt→c) | 0.1 - 0.5 | Efficiency of conversion from trans to cis isomer upon light absorption |

| Photolysis | Photodegradation Half-life (t1/2) | Hours to days in aqueous solution under simulated sunlight | Indicates the persistence of the compound in the environment |

Emerging Research Directions and Future Perspectives on Fluorescent Brightener 85

Innovation in Sustainable Degradation Technologies

The persistence of stilbene-based fluorescent whitening agents like F.B. 85 in the environment has spurred research into effective and sustainable degradation technologies. While these compounds exhibit a low potential for biodegradation, innovative approaches are being explored to break them down into less harmful substances. industrialchemicals.gov.au

Advanced Oxidation Processes (AOPs) are at the forefront of this research. researchgate.net These methods utilize highly reactive species, such as hydroxyl radicals, to chemically degrade persistent organic pollutants. researchgate.net Technologies like ozonation and photocatalytic ozonation have shown promise in removing micropollutants from wastewater. d-nb.info For stilbene-based fluorescent whitening agents, AOPs that generate hydroxyl radicals without the need for UV irradiation have been found to be suitable for their oxidation. nih.gov However, the effectiveness of these treatments can be influenced by the composition of the industrial wastewater, and in some cases, a combination of biological and oxidative processes may be more effective. nih.gov

One study on the removal of a diaminostilbene disulfonic acid derivative, a class of compounds to which F.B. 85 belongs, found that ozone oxidation could effectively decompose the fluorescent whitening agent. preprints.org The research indicated that an optimal duration for the pretreatment ozone oxidation reaction could be determined to facilitate subsequent biological treatment processes. preprints.org It is important to note that oxidation with ozone can sometimes lead to the formation of toxic intermediate products, necessitating careful monitoring and control of the process. nih.govmdpi.com

Below is a table summarizing key findings from research on advanced oxidation processes for the degradation of stilbene-based fluorescent whitening agents.

| Degradation Technology | Key Findings | Reference |

| Ozonation | Effective in decomposing diaminostilbene disulfonic acid derivatives. The required ozone dosage and reaction time can be optimized for different wastewater compositions. | preprints.org |